molecular formula C15H20N2O3S B14328839 N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide CAS No. 106086-14-0

N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide

Cat. No.: B14328839
CAS No.: 106086-14-0
M. Wt: 308.4 g/mol
InChI Key: MPRRUVJPEMVHGI-UHFFFAOYSA-N
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Description

N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under various reaction conditions and its ease of removal, making it a popular choice for protecting amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide typically involves the reaction of 2-phenylthiazolidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the Boc-protected amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine after Boc group removal.

    Substitution: The products depend on the nucleophile used in the reaction.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid: Similar structure but without the amide group.

    N-tert-Butyloxycarbonyl-2-phenylthiazolidine: Lacks the carboxylic acid group.

    N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid methyl ester: Contains a methyl ester instead of an amide group.

Uniqueness

N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide is unique due to its combination of the Boc protecting group with the thiazolidine ring and the amide functionality. This combination provides stability and versatility in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

CAS No.

106086-14-0

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 4-carbamoyl-2-phenyl-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C15H20N2O3S/c1-15(2,3)20-14(19)17-11(12(16)18)9-21-13(17)10-7-5-4-6-8-10/h4-8,11,13H,9H2,1-3H3,(H2,16,18)

InChI Key

MPRRUVJPEMVHGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)N

Origin of Product

United States

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